

# S116836: A Novel Tyrosine Kinase Inhibitor Inducing Mitotic Disruption and Apoptosis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**S116836** is a novel small molecule inhibitor demonstrating significant potential in the realm of oncology. Initially investigated for its role in mitotic arrest, comprehensive analysis reveals its primary mechanism of action as a potent tyrosine kinase inhibitor (TKI). **S116836** effectively targets the FIP1-like-1-platelet-derived growth factor receptor alpha (FIP1L1-PDGFRα) fusion oncogene, including the imatinib-resistant T674I mutation.[1][2] Inhibition of this constitutively active kinase disrupts downstream signaling pathways, including STAT3, AKT, and Erk1/2, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] This guide provides a detailed overview of the core functions of **S116836**, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

## Core Mechanism of Action: Targeting FIP1L1-PDGFRα

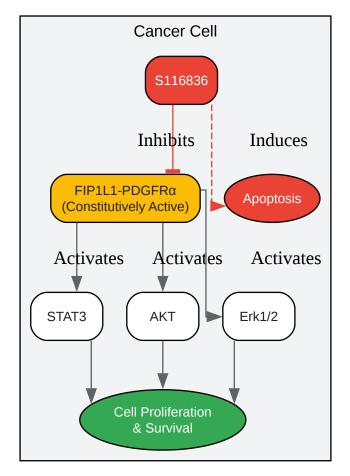
**S116836** acts as a potent inhibitor of the FIP1L1-PDGFR $\alpha$  fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of certain hematological malignancies, such as hypereosinophilic syndrome (HES) and chronic eosinophilic leukemia (CEL).[1][2][3] The drug has demonstrated efficacy against both the wild-type (WT) and the imatinib-resistant T674I mutant of this oncoprotein.[1][2]

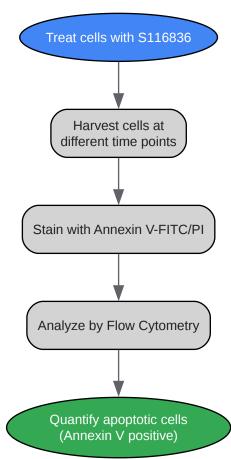


By binding to the kinase domain of FIP1L1-PDGFRα, **S116836** blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.[1][2] This targeted inhibition is the primary mechanism through which **S116836** exerts its anti-tumor effects.

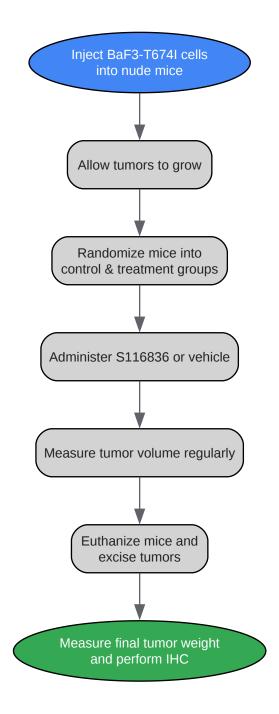
## **Signaling Pathway of S116836 Action**











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### References



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- 2. Antitumor activity of S116836, a novel tyrosine kinase inhibitor, against imatinib-resistant FIP1L1-PDGFRα-expressing cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of FIP1L1-PDGFRα requires disruption of the juxtamembrane domain of PDGFRα and is FIP1L1-independent PMC [pmc.ncbi.nlm.nih.gov]
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